N-cyclopropyl-2-(4-iodo-N-methylsulfonylanilino)acetamide
Overview
Description
N-cyclopropyl-2-(4-iodo-N-methylsulfonylanilino)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an iodo-substituted aniline, and a methylsulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-cyclopropyl-2-(4-iodo-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Iodination of aniline: The aniline derivative is iodinated using iodine and an oxidizing agent like sodium iodide in the presence of an acid catalyst.
Sulfonylation: The iodinated aniline is then reacted with a sulfonyl chloride, such as methylsulfonyl chloride, to introduce the methylsulfonyl group.
Amide formation: Finally, the cyclopropyl group is coupled with the sulfonylated aniline through an amide bond formation using reagents like carbodiimides or acyl chlorides.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N-cyclopropyl-2-(4-iodo-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where nucleophiles like thiols, amines, or alkoxides replace the iodine atom.
Coupling reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-2-(4-iodo-N-methylsulfonylanilino)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in biochemical assays to study enzyme interactions, protein binding, and cellular uptake.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-iodo-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, potentially modulating their activity. The cyclopropyl group may provide rigidity to the molecule, enhancing its binding affinity, while the iodo and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
N-cyclopropyl-2-(4-iodo-N-methylsulfonylanilino)acetamide can be compared with similar compounds such as:
N-cyclopropyl-2-(4-methylsulfonylanilino)acetamide: Lacks the iodine atom, which may affect its reactivity and binding properties.
N-cyclopropyl-2-(4-iodoanilino)acetamide: Lacks the methylsulfonyl group, potentially altering its solubility and chemical stability.
N-cyclopropyl-2-(4-iodo-N-methylamino)acetamide: Lacks the sulfonyl group, which may influence its biological activity and interactions.
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that can be leveraged in various research applications.
Properties
IUPAC Name |
N-cyclopropyl-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O3S/c1-19(17,18)15(8-12(16)14-10-4-5-10)11-6-2-9(13)3-7-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWMJMFJTBYNBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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